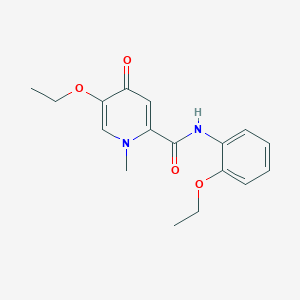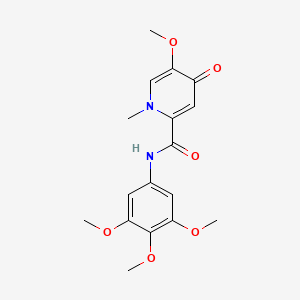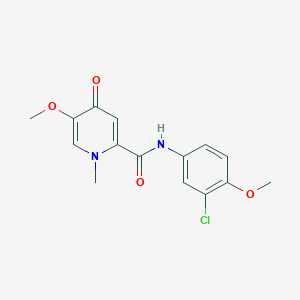
5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (5-EEMPC) is a novel small molecule that has been studied extensively in recent years due to its potential applications in various scientific research fields. This molecule is of particular interest due to its unique structure, which enables it to interact with a wide range of biological targets.
科学研究应用
5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been used as a tool to study the structure and function of proteins, as well as to investigate the effects of drugs on biological systems. In addition, it has been used to study the effects of environmental factors on cellular processes, and to investigate the mechanisms of action of various drugs.
作用机制
The exact mechanism of action of 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is not yet fully understood. However, it is believed to interact with various biological targets, such as proteins and enzymes, as well as to modulate the activity of certain receptors. In addition, it has been suggested that this compound may act as an agonist or antagonist of certain receptors, thereby modulating the activity of those receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and receptors, as well as to affect the expression of certain genes. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide in laboratory experiments is its low cost and easy availability. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it should be noted that this compound is a relatively new molecule and its exact mechanism of action is still not fully understood. As such, it is important to exercise caution when using it in laboratory experiments.
未来方向
The potential future directions for 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide are numerous. One of the most promising applications is in the development of new drugs and treatments for a wide range of diseases and conditions. It could also be used in the development of new diagnostic tools and techniques. In addition, it has potential applications in the field of biotechnology, such as the production of proteins and enzymes. Finally, this compound could be used to study the effects of environmental factors on cellular processes, as well as to investigate the mechanisms of action of various drugs.
合成方法
5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is synthesized by a multi-step process that involves the reaction of ethyl 2-ethoxyphenylacetate with methyl 2-ethoxybenzoate, followed by the reaction of the resulting product with ethyl chloroacetate and then with ethyl 2-ethoxybenzoate. The final product is then purified by recrystallization. This synthesis method has been reported in several studies and has been found to be efficient and cost-effective.
属性
IUPAC Name |
5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-22-15-9-7-6-8-12(15)18-17(21)13-10-14(20)16(23-5-2)11-19(13)3/h6-11H,4-5H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYCUZWOYOOGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6575301.png)
![1-cyclopropanecarbonyl-4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575308.png)
![1-(adamantane-1-carbonyl)-4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575313.png)
![2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one](/img/structure/B6575320.png)
![1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575325.png)
![1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575335.png)
![4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575343.png)

![5-methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575355.png)

![N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575368.png)
![1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6575376.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-phenoxyacetamide](/img/structure/B6575383.png)
![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575393.png)